Product packaging for Oleanolic acid derivative 2(Cat. No.:)

Oleanolic acid derivative 2

Cat. No.: B1139474
M. Wt: 426.6 g/mol
InChI Key: FDAJEJPIKYXZFX-WSVQCUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanolic acid derivative 2 is a novel triterpenoid-steroid hybrid molecule, designed through the structural modification of the natural pentacyclic triterpenoid, Oleanolic Acid (OA) . OA and its derivatives are the subject of extensive research due to their broad spectrum of pharmacological activities, which include anti-inflammatory, antioxidant, antitumor, and antimicrobial effects . The structural modification of OA, particularly at key positions like the C-3 hydroxyl group, is a common strategy to enhance its potency, improve its solubility, and increase its bioavailability . As a hybrid molecule, this derivative represents a valuable chemical tool for probing biological pathways and advancing investigative therapeutics in areas such as oncology and immunology. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O3 B1139474 Oleanolic acid derivative 2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAJEJPIKYXZFX-WSVQCUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Elucidation of Oleanolic Acid Derivative 2

Strategies for Derivatization of the Oleanolic Acid Backbone

The inherent functionalities of oleanolic acid, primarily the hydroxyl group at C-3 and the carboxylic acid group at C-28, are the principal sites for chemical modification. mdpi.comresearchgate.net These modifications are crucial for enhancing the biological activity and pharmacokinetic properties of the parent compound. mdpi.com

Esterification and amidation of the C-28 carboxylic acid are common strategies to generate diverse oleanolic acid derivatives.

Esterification: The carboxylic acid at C-28 can be converted into an ester. For instance, oleanolic acid can be reacted with dimethyl sulfate (B86663) in an ethanolic sodium hydroxide (B78521) solution to yield its methyl ester. mdpi.com Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) to couple oleanolic acid with various alcohols. mdpi.com For example, the synthesis of ester-type hybrid compounds with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, aspirin (B1665792), naproxen, and ketoprofen (B1673614) has been achieved using this method. mdpi.comnih.gov

Amidation: The C-28 carboxyl group can also be transformed into an amide. This is often achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. researchgate.net A series of nitrogen-containing derivatives have been prepared by modifying the C-28 position through esterification with 2-hydroxyacetic acid, followed by amidation with amines such as piperazine (B1678402) and various diamines. nih.gov This approach has also been utilized to synthesize hybrid compounds, for example, by linking oleanolic acid with 4-aminoquinoline (B48711) moieties. up.ac.zaresearchgate.net The synthesis of a variety of oleanolic acid derivatives with different amide side chains at the C-28 position has been reported, often involving condensation reactions with diverse amines. nih.gov

A detailed look at representative amidation reactions at the C-28 position is provided in the table below.

Starting MaterialReagent(s)AmineProduct TypeReference
Oleanolic acid(COCl)₂, CH₂Cl₂; then amine, Et₃N, CH₂Cl₂Various aminesC-28 Amide researchgate.net
Oleanolic acidDCC, DMAP, CHCl₃Various NSAIDs with amine functionalityC-28 Amide Hybrid mdpi.comnih.gov
Oleanolic acidBOP, DIPEA, DCMPolyaminesC-28 Polyamine Conjugate researchgate.net
Oleanolic acidCondensation agentsDiverse aminesC-28 Amide Derivatives nih.gov

Glycosylation, the attachment of sugar moieties, is a key strategy to enhance the pharmacological properties of oleanolic acid. mdpi.comnih.gov Glycosidic bonds can be formed at both the C-3 hydroxyl and C-28 carboxyl groups.

Glycosylation at C-3: The C-3 hydroxyl group can be glycosylated using various methods. One common approach involves the use of glycosyl trichloroacetimidates as donors, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govsioc-journal.cn To achieve this, the C-28 carboxylic acid is often protected, for instance, as a benzyl (B1604629) ester, which can be later removed by catalytic hydrogenolysis. nih.gov

Glycosylation at C-28: The formation of a glycosidic ester linkage at the C-28 position can be achieved through methods like alkali-promoted condensation of the carboxylic acid with bromo-glycosides. nih.gov Biotransformation using microorganisms such as Bacillus subtilis has also been shown to be an effective method for glycosylating the C-28 position. mdpi.com

Diglycosides: The synthesis of 3,28-diglycosides, where sugar moieties are attached at both positions, has also been accomplished. This can be done sequentially, for instance, by first glycosylating the C-3 position of a C-28 protected oleanolic acid, followed by deprotection and subsequent glycosylation at C-28. nih.gov

The table below summarizes different glycosylation approaches for oleanolic acid.

PositionMethodGlycosyl DonorPromoter/CatalystReference
C-3Chemical SynthesisGlycosyl trichloroacetimidateTMSOTf nih.govsioc-journal.cn
C-28Chemical SynthesisBromo-glycosideAlkali nih.gov
C-28Biotransformation-Bacillus subtilis mdpi.com
C-3, C-28Sequential Chemical SynthesisGlycosyl trichloroacetimidateTMSOTf, then other methods nih.gov

Beyond esterification, amidation, and glycosylation, the C-3 and C-28 positions are amenable to a wide range of other functionalizations.

C-3 Position: The hydroxyl group at C-3 can be modified to introduce various functionalities. For example, it can be acetylated using acetic anhydride (B1165640) in pyridine. nih.gov It can also be converted to an oxime ether. nih.gov Furthermore, the introduction of nitrogen-containing heterocyclic side chains at this position has been explored. mdpi.com

C-28 Position: The carboxylic acid at C-28 is a versatile handle for introducing diverse chemical moieties. It has been used to create conjugates with polyamines and to introduce active groups through esterification or amidation. researchgate.netnih.gov

Simultaneous C-3 and C-28 Modification: Many synthetic strategies involve the modification of both the C-3 and C-28 positions to create derivatives with enhanced properties. For example, derivatives have been synthesized with modifications to the A-ring (containing C-3) and amidation at C-28. nih.gov Another example is the synthesis of conjugates where polyamino-3-deoxy-substituents are introduced at C-3 and a carboxamide function is installed at C-28. researchgate.netnih.gov

The synthesis of hybrid molecules, which combine the oleanolic acid scaffold with other pharmacologically active moieties, is a promising strategy in drug discovery. mdpi.comscilit.comup.ac.za "Oleanolic acid derivative 2" is itself described as a novel triterpenoid-steroid hybrid molecule. medchemexpress.com

The synthesis of such hybrids often involves the functionalization of the C-3 or C-28 positions. For example, hybrid molecules have been created by linking oleanolic acid with NSAIDs via an ester bond at C-3. mdpi.comnih.gov In another approach, hybrid molecules were synthesized by linking an oleanolic acid fragment to a dienoic acid through an amide bond. mdpi.comscilit.com The synthesis of oleanolic acid-4-aminoquinoline based hybrid compounds has also been achieved through esterification and amidation at the C-28 position. up.ac.zaresearchgate.net

Advanced Synthetic Techniques Utilized for this compound

The synthesis of complex molecules like "this compound" and other advanced derivatives often requires sophisticated synthetic techniques.

In recent years, there has been a growing emphasis on employing green chemistry principles in the synthesis of oleanolic acid derivatives to create more sustainable processes.

Biotransformation: As mentioned earlier, the use of microorganisms like Bacillus subtilis for glycosylation represents a green and facile one-step method for structural modification. mdpi.com Metabolic engineering of medicinal mushrooms like Ganoderma lucidum has also been explored for the sustainable bioproduction of oleanolic acid. rsc.org

Green Solvents: Research has focused on using greener solvents for the extraction and synthesis of oleanolic acid and its derivatives. For instance, dimethyl carbonate (DMC) has been investigated as a selective and recyclable green solvent for extracting oleanolic acid from grape pomace. rsc.org

Nanoparticle Synthesis: Oleanolic acid has been used as a reducing and capping agent in the green synthesis of silver nanoparticles (AgNPs), demonstrating its utility in environmentally friendly nanotechnology applications. researchgate.net

Catalytic Reactions for Enhanced Yields and Selectivity

The synthesis of oleanolic acid derivatives often involves multiple steps, and the use of catalytic reactions is crucial for improving reaction efficiency, increasing yields, and ensuring high selectivity. Various catalytic systems have been employed to achieve specific chemical transformations on the oleanolic acid backbone.

One notable approach involves the use of magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) as an oxidizing agent. In a study focused on the efficient oxidation of oleanolic acid derivatives, MMPP in refluxing acetonitrile (B52724) was used to convert 3-oxooleanolic acid into its corresponding δ-hydroxy-γ-lactone, a key intermediate designated as compound 2 , with a high yield of 85%. d-nb.infobeilstein-journals.org This reaction proceeds via the epoxidation of the Δ12 double bond, followed by an intramolecular nucleophilic attack of the carboxylic acid at C-28. d-nb.info The use of MMPP offers an advantage over other oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or photochemical methods, which often result in lower selectivity and yields. d-nb.info

Another important catalytic strategy is the use of bismuth(III) triflate (Bi(OTf)3). This catalyst has been shown to be effective in the direct opening of δ-hydroxy-γ-lactones to form 12-oxo-28-carboxylic acid derivatives. d-nb.inforesearchgate.net For instance, the δ-hydroxy-γ-lactone intermediate 2 can be treated with a catalytic amount of Bi(OTf)3 to yield the corresponding 12-oxo derivative. d-nb.info This two-step, one-pot reaction sequence, starting from the oleanolic acid derivative and utilizing both MMPP and Bi(OTf)3, provides a convenient and efficient route to C-ring modified oleanolic acid derivatives without the need for intermediate work-up procedures. d-nb.infobeilstein-journals.org

The table below summarizes the catalytic reaction for the synthesis of the δ-hydroxy-γ-lactone intermediate 2 from 3-oxooleanolic acid.

Starting MaterialCatalyst/ReagentSolventReaction Time (h)Yield (%)Product
3-oxooleanolic acidMMPP (2.0 equiv)Acetonitrile58512α-hydroxy-3-oxooleanan-28,13β-olide (2)

Characterization Techniques for Structural Confirmation of this compound

The unambiguous determination of the chemical structure of newly synthesized compounds is paramount. A combination of spectroscopic and crystallographic techniques is typically employed for the structural elucidation of complex molecules like this compound.

Spectroscopic Methods in Structure Assignment

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule. For this compound and related compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. beilstein-journals.orgtandfonline.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. beilstein-journals.orgtandfonline.commdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. neliti.comacs.org

The following table presents key spectroscopic data for a representative δ-hydroxy-γ-lactone derivative of oleanolic acid.

TechniqueKey Data Points for a δ-hydroxy-γ-lactone derivative
¹³C NMR (100 MHz, CDCl₃) δ 216.8 (C3), 183.9 (C28), 210.9 (C12) beilstein-journals.org
¹H NMR (400 MHz, CDCl₃) δ 2.71 (d, 1H, J = 4.1 Hz, 13β-H), 2.77 (m, 1H, 18β-H) beilstein-journals.org
MS (EI) m/z (%) 470 (M⁺, 8), 409 (56), 263 (41), 217 (100), 205 (64), 177 (55) beilstein-journals.org

Crystallographic Analysis

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive structural evidence. beilstein-journals.orgmdpi.comacs.orgnih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular structure, stereochemistry, and conformation. beilstein-journals.orgmdpi.comacs.orgnih.gov

For a derivative of oleanolic acid, 3β,12α-dihydroxyolean-28,13β-olide (4 ), single-crystal X-ray diffraction analysis confirmed its structure. beilstein-journals.org The compound was found to crystallize in a triclinic cell with a P-1 space group. beilstein-journals.org The crystallographic data provides bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure established by spectroscopic methods. beilstein-journals.org An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram can be generated from the crystallographic data to visualize the molecule's three-dimensional structure. d-nb.info

Preclinical Pharmacological Activities of Oleanolic Acid Derivative 2

Anti-Cancer Efficacy in In Vitro Models

Synthetic oleanolic acid derivatives exhibit multifaceted anti-cancer effects in various in vitro models, affecting core processes of cancer progression, including proliferation, survival, cell cycle, and metastasis. nih.gov

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

Oleanolic acid derivative 2 (CDDO-Im) and its related compounds are potent inhibitors of cancer cell proliferation across a wide spectrum of human cancer cell lines. nih.gov Studies have demonstrated that these derivatives can effectively suppress the growth of tumor cells derived from various tissues. tandfonline.com For instance, CDDO-Im has been shown to reduce the proliferation of human cancer cell lines originating from melanoma, leukemia, lung, breast, and prostate cancers. nih.gov The antiproliferative effects are observed at micromolar concentrations and are often dose-dependent. nih.govmdpi.com

Table 1: Reported Anti-proliferative Activity of Oleanolic Acid Derivatives in Various Cancer Cell Lines
Derivative ClassCancer Cell LineReported EffectReference
CDDO-ImMelanoma, Leukemia, Lung, Breast, ProstateReduced proliferation nih.gov
CDDOMCF-7, MDA-MB-231 (Breast)Inhibited growth, induced cell cycle arrest nih.gov
CDDOLeukemiaInhibited growth, induced apoptosis nih.gov
CDDO-dhTFEAU87MG, GBM8401 (Glioblastoma)Reduced cell proliferation in a time- and concentration-dependent manner mdpi.com
Synthetic Saponins of OAA375 (Melanoma)Potent cytotoxic activity nih.gov

Induction of Apoptosis in Cancer Cell Systems

A primary mechanism for the anti-cancer activity of oleanolic acid derivatives is the induction of apoptosis, or programmed cell death. These compounds can trigger both the extrinsic and intrinsic apoptotic pathways. nih.govmdpi.com The derivative methyl-2-cyano-3,12-dioxooleana-1,9-dien-28-oate (CDDO-Me) has been shown to induce extrinsic apoptosis in human lung cancer cells through the activation of caspase-8. mdpi.com The intrinsic, or mitochondrial, pathway is also activated, characterized by the release of cytochrome c and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspase-3 and caspase-9. mdpi.comscienceopen.com

Furthermore, these derivatives can inhibit the expression of anti-apoptotic genes and proteins. nih.gov In primary blast cells from leukemia patients, CDDO-Me was found to inhibit the expression of genes associated with anti-apoptosis, proliferation, and angiogenesis. nih.gov This modulation of pro- and anti-apoptotic factors shifts the cellular balance toward cell death, contributing to their cytotoxic effects on cancer cells. scienceopen.com

Modulation of Cell Cycle Progression

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anti-cancer therapies. Synthetic oleanolic acid derivatives have demonstrated the ability to modulate cell cycle progression, often leading to arrest at specific checkpoints. mdpi.com For example, the derivative CDDO-dhTFEA induced G2/M cell cycle arrest in U87MG and GBM8401 glioblastoma cells. mdpi.com This arrest was associated with the inhibition of proliferation and was accompanied by the modulation of G2/M phase-associated proteins and gene expression. mdpi.com Other studies have noted that CDDO can induce cell cycle arrest in breast cancer cell lines. nih.gov This interruption of the cell division process prevents cancer cells from replicating, thereby halting tumor growth. mdpi.com

Anti-metastatic and Anti-angiogenic Effects in Cellular Assays

The spread of cancer to distant organs (metastasis) and the formation of new blood vessels to supply the tumor (angiogenesis) are critical for tumor progression and are major therapeutic targets. Oleanolic acid and its derivatives have been shown to inhibit these processes in various cancer models. mdpi.comspandidos-publications.com In cellular assays, these compounds inhibit the invasion of tumor cells and suppress key signaling pathways involved in angiogenesis, such as the signal transducer and activator of transcription 3 (STAT3) pathway. nih.govmdpi.com This leads to the downregulation of proangiogenic factors like vascular endothelial growth factor A (VEGF-A). mdpi.com Studies on melanoma cells have also indicated that oleanolic acid can impair the invasive capacity of tumor cells and inhibit tumor angiogenesis. nih.govspandidos-publications.com

Anti-Inflammatory Effects in Experimental Models

Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. nih.gov Synthetic oleanolic acid derivatives were initially developed as potent anti-inflammatory agents, a property that underlies many of their therapeutic effects. nih.gov

Suppression of Pro-Inflammatory Mediators in Cellular Systems

In experimental cellular models, oleanolic acid derivatives potently suppress the production of key pro-inflammatory mediators. mdpi.com A common model involves stimulating macrophage cells, such as RAW 264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. In these systems, derivatives like CDDO-Im and CDDO-Me effectively inhibit the activity and expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

This leads to a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comtandfonline.com The mechanism often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov By blocking these pathways, the derivatives prevent the transcription of numerous genes that drive the inflammatory response. mdpi.comnih.gov

Table 2: Suppression of Pro-Inflammatory Mediators by Oleanolic Acid Derivatives in Cellular Systems
Derivative ClassCellular SystemMediator SuppressedReference
11-Oxooleanolic acid derivativesLPS-activated BV2 cellsNO, IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α mdpi.com
CDDO-ImDSS-activated colitis model (in vivo context)IL-6, IL-17 mdpi.com
CDDO, CDDO-MeGeneraliNOS, COX-2 nih.gov
Oleanolic AcidLPS-stimulated RAW 264.7 cellsNO, PGE2, NF-κB nih.gov
Arylidene derivatives of OALPS-stimulated RAW 264.7 cellsNO, IL-6, TNF-α tandfonline.com

Attenuation of Inflammatory Responses in Animal Models of Inflammation

Synthetic derivatives of oleanolic acid have demonstrated considerable anti-inflammatory effects across various animal models by modulating key inflammatory pathways and mediators. These compounds have shown efficacy in conditions ranging from colitis to skin inflammation.

For instance, the derivative 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester (CDDO-Me) was evaluated in a rodent model of chronic colon inflammation. In this model, CDDO-Me reduced the expression of several pro-inflammatory markers, including F4/80, CD11c, cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), NF-κB, and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Concurrently, it increased the expression of the anti-inflammatory markers CD206 and IL-10. nih.govnih.gov Similarly, another derivative, 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl] imidazole (B134444) (CDDO-Im), effectively alleviated dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice by inhibiting the production of IL-6 and IL-17. nih.govnih.gov

Other structural modifications have yielded potent anti-inflammatory agents. A series of 11-oxooleanolic acid derivatives were tested in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation mouse model. researchgate.netnih.gov These compounds exhibited more potent anti-inflammatory effects than the parent oleanolic acid, which was attributed to the suppression of pro-inflammatory cytokines like IL-1β, IL-6, IL-12, and TNF-α, alongside an upregulation of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov In a different model, methyl 3-octanoyloxyiminoolean-12-en-28-oate demonstrated anti-oedemic effects in rats with carrageenan-induced skin inflammation. mdpi.com Furthermore, acetylated and methylated derivatives, such as 3-acetoxyoleanolic acid (3-AOA) and 3-acetoxy, 28-methylester oleanolic acid (3-A,28-MOA), significantly suppressed inflammation in serotonin- and fresh-egg-albumin-activated inflammatory models in male Wistar rats. nih.gov

Oleanolic Acid DerivativeAnimal ModelInflammatory ConditionKey Research FindingsCitation
CDDO-MeRodentChronic Colon InflammationReduced expression of pro-inflammatory markers (COX-2, IL-6, TNF-α); Increased anti-inflammatory markers (IL-10). nih.govnih.gov
CDDO-ImMouseDSS-Induced ColitisInhibited IL-6 and IL-17 production. nih.govnih.gov
11-Oxooleanolic acid derivativesMouseTPA-Induced Ear EdemaSuppressed pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increased anti-inflammatory IL-10. researchgate.netnih.gov
Methyl 3-octanoyloxyiminoolean-12-en-28-oateRatCarrageenan-Induced Skin InflammationExhibited significant anti-oedemic effects. mdpi.com
3-AOA and 3-A,28-MOARatSerotonin/Albumin-Induced InflammationSignificantly suppressed inflammation more effectively than the parent compound. nih.gov

Anti-Viral Properties Against Specific Viral Pathogens

Derivatives of oleanolic acid have emerged as promising antiviral agents, with studies demonstrating their ability to inhibit the replication of a range of viral pathogens and interfere with crucial host-pathogen interactions.

The antiviral activity of oleanolic acid derivatives has been quantified in various in vitro cell culture systems, revealing potent inhibition of viral replication at non-cytotoxic concentrations.

Against Influenza A Virus (IAV), several derivatives have shown significant efficacy. A newly synthesized triterpene derivative, OA-10, was effective against four different IAV subtypes (H1N1, H5N1, H9N2, and H3N2) in A549 cell cultures, with 50% effective concentration (EC50) values ranging from 6.7 to 19.6 μM. nih.gov Another novel C-3-substituted oleanolic acid benzyl (B1604629) amide derivative, designated A5, demonstrated remarkable potency against both laboratory-adapted and clinically isolated IAV strains, including multidrug-resistant variants, with EC50 values between 0.60 and 1.83 μmol/L. nih.govmiragenews.com Additionally, an oleanolic acid-linear amino derivative known as compound 10 showed strong anti-influenza activity against the H1N1 strain in Madin-Darby canine kidney (MDCK) cells, with a 50% inhibitory concentration (IC50) of 2.98 µM. jst.go.jpresearchgate.net

In studies targeting the Hepatitis B Virus (HBV), the derivative OA-4 was tested in HepG2.2.15 cells. It significantly inhibited the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) and suppressed HBV DNA replication, with inhibitory ratios of 90.52%, 31.55%, and 94.57%, respectively. nih.govnih.gov

Furthermore, research into anti-HIV agents identified an oleanolic acid derivative, compound 32, which exhibited potent activity against HIV-1 replication with an EC50 value of 0.32 μM. nih.gov

DerivativeViral PathogenCell LineInhibitory Concentration (EC50/IC50)Citation
OA-10Influenza A Virus (H1N1, H5N1, H9N2, H3N2)A5496.7 - 19.6 µM nih.gov
A5Influenza A Virus (incl. resistant strains)-0.60 - 1.83 µmol/L nih.govmiragenews.com
Compound 10Influenza A Virus (H1N1)MDCK2.98 µM jst.go.jpresearchgate.net
OA-4Hepatitis B Virus (HBV)HepG2.2.15>90% inhibition of DNA replication nih.govnih.gov
Compound 32Human Immunodeficiency Virus (HIV-1)-0.32 µM nih.gov

Beyond inhibiting replication, certain oleanolic acid derivatives interfere with specific molecular interactions between the virus and the host cell, often targeting the early stages of infection, such as viral entry.

The derivative OA-10 functions as an influenza virus entry inhibitor. nih.gov Its mechanism involves blocking the acid-induced conformational changes of the hemagglutinin (HA) protein's HA2 subunit, a critical step required for the fusion of the viral envelope with the host cell's endosomal membrane. nih.gov Another derivative, compound 10, was also found to interfere with influenza invasion by interacting directly with the HA protein. jst.go.jp

A different mechanism was identified for the derivative A5, which targets the viral RNA polymerase complex of the influenza virus. nih.govmiragenews.com A5 is a potent inhibitor of the interaction between the C-terminal domain of the PA subunit (PA_C) and the N-terminal domain of the PB1 subunit (PB1_N), achieving an IC50 of 0.96 ± 0.21 μmol/L. nih.govmiragenews.com By disrupting this essential protein-protein interaction, A5 blocks the formation of the polymerase complex, thereby halting viral genome replication. nih.gov In addition to its direct antiviral action, A5 modulates the host's immune response by inhibiting virus-induced Toll-like receptor 4 (TLR4) activation, which helps to attenuate excessive inflammatory responses. nih.govmiragenews.combioengineer.org For Hepatitis B Virus, the antiviral mechanism of oleanolic acid derivatives is thought to involve actions on the viral envelope protein, polymerase, and protease, which can inhibit both viral entry and replication. mdpi.com

Hepatoprotective and Nephroprotective Activities in Preclinical Settings

Derivatives of oleanolic acid have been investigated for their ability to protect the liver and kidneys from various forms of injury in preclinical models. These protective effects are often linked to the compounds' ability to counteract oxidative stress and fibrosis.

In models of liver injury, oleanolic acid derivatives have shown significant hepatoprotective effects. An OA-lysine derivative, designated 3g, demonstrated superior protection against carbon tetrachloride (CCl4)-induced acute liver injury in mice compared to the parent compound. nih.gov Treatment with this derivative led to a significant reduction in the serum levels of liver damage markers alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Generally, the hepatoprotective effects of these derivatives are associated with the downregulation of serum AST and ALT and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.com

In the context of kidney disease, synthetic derivatives have shown potent nephroprotective activities. CDDO-Me has been found to ameliorate renal fibrosis in mouse models and to mitigate acute kidney injury (AKI) resulting from ischemia/reperfusion in rats. nih.govresearchgate.net Its protective effects are attributed to its anti-inflammatory and antioxidant properties. researchgate.net The related compound, CDDO-Im, confers protection against bilateral ischemic AKI in mice by activating the Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net The activation of Nrf2 is a common mechanism for these derivatives, as it leads to the upregulation of a suite of antioxidant enzymes, which in turn reduces renal oxidative stress and inflammation. nih.gov

The therapeutic activities of oleanolic acid derivatives contribute to an environment that is conducive to tissue regeneration and repair. By mitigating the key drivers of chronic organ damage—namely inflammation, oxidative stress, and fibrosis—these compounds help preserve tissue architecture and function, which are prerequisites for effective healing.

The reduction of hepatocyte necrosis and inflammatory cell infiltration, as observed in preclinical liver injury models treated with oleanolic acid derivatives, is fundamental to allowing the liver's intrinsic regenerative processes to proceed. miragenews.commdpi.com In the kidneys, the attenuation of renal fibrosis is critical for preventing the progressive loss of function and allowing for potential recovery. nih.govnih.gov

Furthermore, some studies have pointed to more direct roles in cellular processes related to regeneration. For example, the neuroprotective effects of certain oleanolic acid derivatives have been linked to their ability to enhance the migration and proliferation of Neural Stem Cells (NSCs), indicating a potential to promote repair within the central nervous system. mdpi.com While direct evidence for organ regeneration is still emerging, the potent anti-inflammatory and anti-fibrotic actions of these derivatives establish their role in halting pathological processes that impede natural tissue repair.

Other Emerging Pharmacological Activities

This compound, identified as 2α,3β-dihydroxyolean-12-en-28-oic acid and commonly known as maslinic acid, is a natural pentacyclic triterpene found in significant quantities in sources such as olive pomace. researchgate.netnih.gov Beyond its more extensively studied properties, emerging research has begun to uncover a range of other pharmacological activities, highlighting its potential in various therapeutic areas. These activities are primarily centered on its effects on cellular processes related to cancer and inflammation.

Preclinical investigations have demonstrated the selective cytotoxic effects of this compound against various cancer cell lines. nih.gov In colon adenocarcinoma cells (HT29 and Caco-2), maslinic acid has been shown to induce apoptosis, a form of programmed cell death, in a caspase-dependent manner. nih.gov This apoptotic effect is characterized by the activation of caspase-3 and is mediated through mitochondrial disturbances and the release of cytochrome c. nih.gov Notably, this pro-apoptotic activity was observed to be selective for tumor cells, as the compound did not significantly affect the cell cycle or induce apoptosis in non-tumoral intestinal cell lines (IEC-6 and IEC-18). nih.gov

Further research into its anticancer mechanisms has revealed that maslinic acid can induce a strong G0/G1 cell-cycle arrest in colon cancer cells. nih.gov This halt in the cell cycle progression prevents the proliferation of cancer cells. The induction of cell differentiation in these adenocarcinoma cells is another significant finding, suggesting a potential to revert cancerous cells to a more normal state. nih.gov The antitumor effects of maslinic acid appear to be independent of the p53 tumor suppressor protein. nih.gov

In the context of inflammation, maslinic acid has been shown to modulate key inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial regulator of the inflammatory response. Studies in RAW 264.7 cells, a macrophage-like cell line, have shown that maslinic acid at concentrations of 10-20 μM can significantly suppress the production of tumor necrosis factor-alpha (TNF-α) and the expression of messenger RNA for interleukin-1 (IL-1), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). This anti-inflammatory action is achieved by inhibiting the phosphorylation of IκB-α and preventing the translocation of NF-κB to the nucleus. In vivo studies have also demonstrated its anti-inflammatory potential, where administration of maslinic acid to mice resulted in the alleviation of paw swelling in a carrageenan-induced inflammation model.

The following table summarizes the key emerging preclinical pharmacological activities of this compound (Maslinic Acid):

Molecular Mechanisms of Action and Cellular Target Elucidation of Oleanolic Acid Derivative 2

Modulation of Key Signaling Pathways

Oleanolic acid derivative 2 has been identified as a significant modulator of intracellular signaling cascades critical to cell survival, proliferation, and stress response. Its pleiotropic effects are largely attributed to its ability to interact with and regulate multiple key signaling pathways.

This compound demonstrates potent regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial mediator of inflammatory responses, immune function, and cell survival. Research indicates that some oleanolic acid derivatives can suppress NF-κB activation and expression. aacrjournals.org One mechanism involves increasing the levels of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus. mdpi.com

Docking studies have suggested that oleanolic acid derivatives can interact with the p65 subunit of NF-κB, which may inhibit the binding of p65 to DNA. mdpi.com Furthermore, certain derivatives have been shown to reduce the expression of COX-2, a downstream target of the NF-κB pathway. aacrjournals.org This modulation of the NF-κB pathway appears to be a key component of the anti-inflammatory and anti-cancer activities of oleanolic acid derivatives. mdpi.comwjgnet.com Some studies also suggest a potential link between the modulation of NF-κB and the Nrf2 pathway. nih.govencyclopedia.pub

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. This compound has been shown to interrupt this pathway effectively. Studies on various oleanolic acid derivatives reveal that they can inhibit the phosphorylation of key components of this cascade, including Akt and mTOR, in a dose-dependent manner. nih.govnih.gov This inhibition of phosphorylation leads to a downstream blockade of the signaling pathway. nih.gov

The interruption of the PI3K/Akt/mTOR pathway by oleanolic acid derivatives has been linked to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, one derivative induced S-phase arrest in a concentration-dependent manner. nih.gov The ability to inhibit this pathway makes this compound a promising candidate for further investigation in cancer therapy. tandfonline.com

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes the ERK, JNK, and p38 pathways, plays a critical role in translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. Oleanolic acid derivatives have demonstrated the ability to modulate this cascade. mdpi.com

In some cellular contexts, such as human lung cancer cells, an oleanolic acid derivative has been shown to induce apoptosis via the MAPK pathways, leading to the activation of caspase-8. nih.gov However, in other studies, certain oleanolic acid oxime derivatives did not significantly affect the expression of JNK and ERK1/2, suggesting that their downregulation of NF-κB is not connected to the suppression of these MAPK signaling pathways. aacrjournals.org Another study in rabbit articular chondrocytes showed that oleanolic acid itself could increase the phosphorylation of p38 kinases while down-regulating the phosphorylation of ERK. cellmolbiol.org This suggests that the modulation of the MAPK cascade by oleanolic acid derivatives can be context-dependent.

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is the primary cellular defense mechanism against oxidative stress. Oleanolic acid derivatives are potent activators of this pathway. mdpi.com Activation of Nrf2 by these derivatives leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. scispace.com

Studies have shown that the protective effects of oleanolic acid against certain types of liver injury are attributed to the simultaneous activation of both Nrf2 and FXR dual signaling pathways. nih.govencyclopedia.pub The activation of the Nrf2 pathway is also influenced by the PI3K/Akt pathway, suggesting a crosstalk between these signaling networks. scispace.com Some synthetic derivatives, such as bardoxolone (B1667749) methyl, are particularly potent activators of Nrf2. scispace.com This activation of the Nrf2/ARE pathway is a crucial mechanism for the antioxidant and chemopreventive properties of oleanolic acid derivatives.

Interaction with Specific Molecular Targets

Beyond the modulation of broad signaling pathways, this compound also exhibits specificity through direct interactions with molecular targets, including proteins and nuclear receptors.

Oleanolic acid and its derivatives have been shown to directly bind to and modulate the activity of several molecular targets. These interactions are fundamental to their therapeutic effects.

One key target is the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and lipid metabolism. mdpi.com Oleanolic acid itself can bind to the FXR-ligand binding domain (LBD) and act as an antagonist. mdpi.com Synthetic derivatives have been developed to be potent and selective FXR modulators. mdpi.com

Another important class of targets is the Peroxisome Proliferator-Activated Receptors (PPARs). The synthetic derivative 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) has been shown to be a partial agonist of PPARγ, while its methyl ester, CDDO-Me, acts as a PPARγ antagonist. nih.govencyclopedia.pub

Furthermore, oleanolic acid has been identified as a Liver X Receptor (LXR) antagonist. encyclopedia.pub Derivatives of oleanolic acid have also been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin (B600854) resistance. mdpi.comresearchgate.net Some derivatives have shown inhibitory activity against HIV-1 protease as well. tandfonline.com

Table of Molecular Interactions of Oleanolic Acid Derivatives

Derivative Class/Name Target Protein/Receptor Observed Effect Reference(s)
Oleanolic acid derivatives NF-κB (p65 subunit) Inhibition of DNA binding mdpi.com
Oleanolic acid derivative 3d Akt, mTOR Inhibition of phosphorylation nih.gov
Oleanolic acid oxime derivatives NF-κB Reduced activation and expression aacrjournals.org
Oleanolic acid FXR Antagonism mdpi.com
2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) PPARγ Partial agonism nih.govencyclopedia.pub
CDDO-Me PPARγ Antagonism nih.govencyclopedia.pub
Oleanolic acid LXRα Antagonism encyclopedia.pub
Oleanolic acid derivatives PTP1B Inhibition mdpi.comresearchgate.net
Oleanolic acid derivatives HIV-1 Protease Inhibition tandfonline.com

Enzyme Inhibition or Activation

Oleanolic acid and its derivatives are known to interact with various enzymes, modulating their activity to exert therapeutic effects. Research into this compound has identified it as a notable inhibitor of specific enzymes.

One of the key enzymatic targets of oleanolic acid derivatives is α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov A study involving bioconversion of oleanolic acid produced 2α,3β-dihydroxyolean-12-en-28-oic acid, which demonstrated inhibitory activity against α-glucosidase with an IC₅₀ value of 444 µM. mdpi.com Other synthetic derivatives have also shown potent α-glucosidase inhibition. For instance, a dihydroxy-olide derivative was identified as a potent inhibitor. tandfonline.comresearchgate.net Furthermore, a series of oleanolic acid oxime ester derivatives were synthesized and evaluated, with some compounds exhibiting significantly stronger inhibition of α-glucosidase and α-amylase than the control, acarbose. nih.gov Specifically, compound 3a from this series showed an exceptionally high α-glucosidase inhibitory activity with an IC50 of 0.35 µM. nih.gov

Another significant enzyme target is protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic regulation. Certain oleanolic acid derivatives have demonstrated remarkable inhibitory activity against PTP1B. mdpi.com Additionally, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. tandfonline.commedchemexpress.com

It is important to note that the inhibitory activity can be highly specific. For example, some oleanolic acid derivatives that were potent against α-glucosidase showed no effect on other enzymes like urease, β-lactamase, and acetylcholinesterase. mdpi.com

Table 1: Enzyme Inhibition by Oleanolic Acid Derivatives

Derivative Name Target Enzyme IC₅₀ Value Reference
2α,3β-dihydroxyolean-12-en-28-oic acid α-glucosidase 444 µM mdpi.com
Dihydroxy-olide derivative α-glucosidase Potent inhibitor tandfonline.comresearchgate.net
Oxime ester derivative (compound 3a) α-glucosidase 0.35 µM nih.gov
Oxime ester derivative (compound 3f) α-amylase 3.80 µM nih.gov

Gene Expression and Epigenetic Modifications

Oleanolic acid derivatives can exert their effects by modulating the expression of various genes and influencing epigenetic mechanisms. These changes can impact pathways related to cell survival, proliferation, and inflammation.

Studies have shown that oleanolic acid and its derivatives can regulate the expression of genes involved in apoptosis. For instance, treatment with an oleanolic acid derivative led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in human hepatocellular carcinoma cells. spandidos-publications.comharvard.edu This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. nih.gov Similarly, in gastric cancer cells, the derivative SZC014 was found to upregulate Bax and downregulate Bcl-2 and Bcl-xL. nih.gov A novel oleanolic acid derivative, OD2, also increased the abundance of Bax protein while decreasing Bcl-2 levels in non-small cell lung carcinoma cells. tandfonline.com

Furthermore, oleanolic acid derivatives have been shown to influence inflammatory signaling pathways at the genetic level. They can suppress the transcription of genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com Some derivatives achieve this by inhibiting the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes. scispace.comwjgnet.com For example, the derivative CDDO-Me inhibits IKK, a key kinase in the NF-κB pathway. scispace.com

Epigenetic modifications are also implicated in the mechanism of action of oleanolic acid derivatives. Research suggests that these compounds can influence DNA methylation and microRNA (miRNA) expression. nih.gov For example, the derivative K73-03 was found to upregulate miR-421, which in turn epigenetically downregulates the expression of SPINK1, a protein overexpressed in pancreatic cancer. nih.gov Oleanolic acid has also been shown to modulate the expression of genes related to bile acid transport, such as MRP2, MRP3, and MRP4, through the activation of the Nrf2 transcription factor. nih.gov

Table 2: Gene Expression Changes Induced by Oleanolic Acid Derivatives

Derivative Name Cell Line Gene/Protein (Change) Pathway Affected Reference
Oleanolic acid derivative SMMC-7721 Bcl-2 (↓), Bax (↑) Apoptosis spandidos-publications.comharvard.edu
SZC014 SGC7901 Bax (↑), Bcl-2 (↓), Bcl-xL (↓) Apoptosis nih.gov
OD2 A549 Bax (↑), Bcl-2 (↓) Apoptosis tandfonline.com
CDDO-Me Human U-937 IKK (Inhibition) NF-κB signaling scispace.com
K73-03 Pancreatic cancer cells miR-421 (↑), SPINK1 (↓) Epigenetic regulation, Apoptosis nih.gov

Induction of Autophagy and Programmed Cell Death Pathways

This compound and related compounds are potent inducers of both autophagy and programmed cell death, primarily apoptosis. These two processes can be interconnected, with autophagy sometimes promoting apoptosis.

Apoptosis, or programmed cell death, is a hallmark of the anticancer activity of many oleanolic acid derivatives. Treatment of various cancer cell lines with these compounds leads to characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. spandidos-publications.comugr.es The induction of apoptosis is often dose-dependent. spandidos-publications.com

The molecular mechanism of apoptosis induction typically involves the intrinsic or mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.comharvard.edunih.gov This change in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, including the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.comharvard.edu The released cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. Studies have consistently shown the activation and cleavage of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an effector caspase) following treatment with oleanolic acid derivatives. spandidos-publications.comharvard.edunih.gov

In addition to apoptosis, several oleanolic acid derivatives, such as SZC017 and SZC014, have been found to induce autophagy in cancer cells. nih.govnih.gov Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or contributing to cell death. spandidos-publications.comspandidos-publications.com The induction of autophagy by these derivatives is evidenced by the formation of autophagic vacuoles and the increased expression of autophagy-related proteins like Beclin 1, ATG5, and the conversion of LC3-I to LC3-II. nih.govnih.govmdpi.comnih.gov In some cases, the autophagy induced by oleanolic acid derivatives appears to be a pro-death mechanism, as inhibiting autophagy can increase the apoptotic effect of the compound. nih.govsigmaaldrich.com For instance, the derivative SZC017 induces ROS-dependent apoptosis that is promoted by autophagy. sigmaaldrich.com

Cellular Organelle Dysfunction

The mitochondrion is a primary target for the cytotoxic effects of this compound and related compounds in cancer cells. Mitochondrial dysfunction is a key event that often precedes and directly leads to apoptosis.

Treatment with oleanolic acid derivatives has been shown to cause significant mitochondrial damage. nih.gov A hallmark of this dysfunction is the loss of the mitochondrial membrane potential (ΔΨm). spandidos-publications.comharvard.eduugr.esrsc.org This depolarization of the mitochondrial membrane is a critical step in the intrinsic apoptotic pathway.

Following the loss of ΔΨm, the permeability of the mitochondrial outer membrane increases, leading to the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. spandidos-publications.comharvard.edu This release is a point of no return for the cell, committing it to apoptosis. The disruption of mitochondrial function also leads to a significant reduction in intracellular ATP levels, further compromising cellular functions and contributing to cell death. spandidos-publications.comharvard.edunih.gov

Some derivatives are specifically designed to target mitochondria. By attaching cationic groups like triphenylphosphonium (TPP+) to the oleanolic acid structure, these derivatives can selectively accumulate within the mitochondria of cancer cells, which have a higher membrane potential than normal cells. mdpi.com This targeted delivery enhances their anti-tumor activity by directly inducing mitochondrial-mediated apoptosis. mdpi.com The derivative K73-03 has also been shown to induce mitochondrial dysfunction, leading to excessive production of reactive oxygen species (ROS) and subsequent apoptosis in liver cancer cells. nih.gov

Immunomodulatory Effects and Interaction with Immune Cells

Oleanolic acid and its derivatives possess significant immunomodulatory properties, capable of influencing both innate and adaptive immune responses. These effects contribute to their therapeutic potential in various diseases, including cancer and inflammatory conditions.

Several derivatives have demonstrated anti-inflammatory effects by modulating the production of cytokines. mdpi.com For example, 11-oxo-oleanolic acid derivatives were shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, TNF-α, MCP-1, and MIP-1α in activated microglial cells, while decreasing the levels of the anti-inflammatory cytokine IL-10. mdpi.com Another derivative, CDDO-Me, was found to decrease the expression of pro-inflammatory markers like IL-6 and TNF-α, and increase the anti-inflammatory marker IL-10 in a model of chronic colon inflammation. mdpi.com This regulation of cytokine balance is often achieved through the inhibition of pro-inflammatory signaling pathways like NF-κB. wjgnet.com

Oleanolic acid itself can directly interact with immune cells. It has been shown to induce the clustering of integrin αM (CD11b) on the surface of macrophages, which can reduce their non-directional migration. frontiersin.org This suggests a role in modulating macrophage function during inflammatory responses. frontiersin.org Furthermore, oleanolic acid has been reported to induce the differentiation of myeloid cell lines into macrophage-like cells and to inhibit the polarization of macrophages to the M2c subtype. frontiersin.org

In the context of infectious diseases, a combination of oleanolic acid and ursolic acid was found to have immunomodulatory effects in mice infected with tuberculosis, leading to an increased expression of iNOS, TNF-α, and IFN-γ, which are crucial for controlling the infection. nih.gov In the gut, oleanolic acid can improve intestinal immune function by activating bile acid receptors, which are involved in regulating immune cell function. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
2α,3β-dihydroxyolean-12-en-28-oic acid
3-O-succinyl-28-O-benzyl oleanolate
Acarbose
Acetylcholinesterase
ATG5
Bax
Bcl-2
Bcl-xL
Beclin 1
CDDO-Me
Caspase-3
Caspase-9
Cyclooxygenase-2 (COX-2)
Cytochrome c
IFN-γ
IKK
IL-1β
IL-6
IL-10
IL-12
Inducible nitric oxide synthase (iNOS)
K73-03
LC3-I
LC3-II
MCP-1
MIP-1α
MRP2
MRP3
MRP4
NF-κB
Oleanolic acid
This compound
OD2
Protein tyrosine phosphatase 1B (PTP1B)
SPINK1
SZC014
SZC017
TNF-α
Triphenylphosphonium (TPP+)
Urease
Ursolic acid
α-amylase
α-glucosidase

Structure Activity Relationship Sar and Computational Studies of Oleanolic Acid Derivative 2

Identification of Key Pharmacophoric Features

Pharmacophoric features are the essential spatial and electronic characteristics of a molecule that are responsible for its interaction with a specific biological target. For Oleanolic acid derivative 2, these features are primarily dictated by the substituents at key positions, the integrity of the core scaffold, and the molecule's three-dimensional arrangement.

The C-3 and C-28 positions of the oleanane (B1240867) skeleton are primary sites for chemical modification to enhance biological activity. nih.gov In this compound, the native 3β-hydroxyl group of oleanolic acid is oxidized to a ketone, and the C-28 carboxylic acid is converted to a methyl ester. medchemexpress.comchembk.com

Modification at C-3: The oxidation of the C-3 hydroxyl group to a carbonyl group is a common strategy in the synthesis of oleanolic acid derivatives. This change alters the electronic properties and hydrogen-bonding capacity of the A-ring. The introduction of a ketone can influence the molecule's interaction with target proteins and is a key feature in highly potent derivatives like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO).

Modification at C-28: The C-28 carboxylic acid is a critical anchor for activity. Its esterification, as seen in this compound, modulates the compound's polarity, lipophilicity, and pharmacokinetic profile. The formation of esters or amides at this position is a widely used method to fine-tune the biological effects, which can range from antiviral to anticancer activities. nih.gov For instance, studies on various oleanane triterpenoids have shown that converting the C-28 carboxyl group into different esters or amides can significantly impact cytotoxicity and inhibitory potential against various enzymes. nih.gov

The specific combination of a 3-oxo group and a C-28 methyl ester in this compound defines its unique pharmacophoric profile, distinguishing its potential biological interactions from those of the parent compound or other derivatives.

The rigid pentacyclic oleanane framework is arguably the most crucial element of the pharmacophore. bibliotekanauki.pl This skeleton serves as a stiff, three-dimensional scaffold that orients the functional groups at C-3 and C-28 into a precise spatial arrangement.

Structural Rigidity: The fused ring system restricts conformational flexibility, which is essential for high-affinity binding to biological targets. This inherent rigidity ensures that the pharmacophoric elements are presented to a receptor or enzyme active site in an optimal orientation, minimizing the entropic penalty upon binding.

Foundation for Diversity: The oleanane skeleton has proven to be a privileged scaffold in medicinal chemistry, providing a robust foundation upon which a vast array of functional groups can be added to generate chemical diversity and modulate biological activity. bibliotekanauki.pl

Stereochemistry plays a vital role in the biological activity of oleanolic acid and its derivatives. The oleanane skeleton contains multiple chiral centers, leading to a specific and complex 3D structure. While the C-3 position in this compound is achiral due to the ketone, the inherent stereochemistry of the remaining seven chiral centers in the backbone is critical.

The specific trans-junction of the A/B, B/C, and C/D rings and the cis-fusion of the D/E rings create a unique molecular shape. Any alteration to these stereochemical configurations would drastically change the molecule's topography and its ability to fit into the binding pocket of a target protein. Studies comparing different triterpenoid (B12794562) isomers consistently demonstrate that even subtle changes in stereochemistry can lead to a significant loss or complete change in biological activity. bibliotekanauki.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern efficacy.

While specific QSAR models exclusively developed for this compound are not prominent in the literature, numerous QSAR studies have been successfully conducted on broader series of oleanolic acid and other pentacyclic triterpenoid derivatives. frontiersin.orgresearchgate.netcimap.res.in These studies provide a framework for understanding the descriptors that are likely important for the activity of this compound class.

The development of a QSAR model typically involves:

Data Set Compilation: Assembling a series of structurally related compounds (e.g., oleanolic acid derivatives) with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), topological (e.g., connectivity indices), and physicochemical (e.g., LogP) properties.

Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that links the descriptors to the biological activity.

A QSAR study on oleanolic acid derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors identified several key descriptors. researchgate.net The resulting model demonstrated that a combination of a path cluster descriptor (chi4pathCluster), an electrotopological state index (SssssCE-index), and a count of rotatable bonds contributed significantly to the predictive power of the model.

Example of Descriptors in a QSAR Model for Oleanolic Acid Derivatives researchgate.net
Descriptor TypeDescriptor NameContribution to ActivityInterpretation
Topologicalchi4pathClusterPositiveRelates to the degree of branching and complexity of the molecular structure.
ElectrotopologicalSssssCE-indexPositiveRepresents the sum of electrotopological states for carbon atoms with four single bonds, indicating the importance of the saturated carbon skeleton.
ElectrotopologicalSssNHE-indexNegativeReflects the presence of secondary amine groups; its negative contribution suggests such groups are unfavorable for this specific activity.
ConstitutionalRotatableBondCountPositiveIndicates that some conformational flexibility in side chains may be beneficial for binding.

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive capacity. While no specific validation has been published for a model focused on this compound, the methodologies are well-established. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using only the training set data from which it was generated. The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value (typically > 0.6) indicates good internal predictive power. researchgate.net

External Validation: This is a more rigorous test of a model's predictive ability. The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used in the model's development. The predictive accuracy is often measured by the predicted correlation coefficient (pred_r²). A high value suggests that the model can accurately predict the activity of new, untested compounds. researchgate.netnih.gov

For a QSAR model to be considered valid and useful for predicting the activity of compounds like this compound, it must undergo and pass both internal and external validation procedures, demonstrating statistical significance and strong predictive performance. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as an oleanolic acid derivative, binds to a protein target and to assess the stability of the resulting complex over time. tandfonline.comresearchgate.net These methods are crucial for understanding the molecular basis of a compound's biological activity.

In a notable study, a series of novel α,β-unsaturated ketone derivatives of oleanolic acid were synthesized and evaluated for their anticancer activity. bezmialem.edu.tr Among these, compounds 4b , 4c , and 4e emerged as particularly potent against human prostate cancer (PC3) cells. bezmialem.edu.tr To elucidate their mechanism of action, these compounds were subjected to detailed computational analysis against key cancer-related protein targets: Poly (ADP-ribose) polymerase 1 (PARP1), mammalian target of rapamycin (B549165) (mTOR), and phosphoinositide 3-kinase (PI3K). bezmialem.edu.tr

Due to the large size of the ligands, a standard rigid-protein docking approach was insufficient. Therefore, an induced fit docking (IFD) protocol was employed, which allows for flexibility in both the ligand and the protein's active site, providing a more accurate representation of the binding interaction. bezmialem.edu.tr Following docking, molecular mechanics-generalized Born surface area (MM-GBSA) calculations were used to estimate the free binding energy of the ligand-protein complexes, offering a more refined prediction of binding affinity. bezmialem.edu.tr

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the binding of a drug candidate to its target. These interactions primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the most active oleanolic acid derivatives, detailed interaction maps were generated. For instance, the docking of derivative 4b into the active site of PARP1 revealed specific hydrogen bonds and hydrophobic interactions that anchor it within the binding pocket. bezmialem.edu.tr Similarly, the interaction of derivative 4c with the PI3K protein target was characterized by a network of interactions with key amino acid residues in the active site. bezmialem.edu.trresearchgate.net

MD simulations further confirmed the stability of these interactions. A 50-nanosecond simulation was performed for the most promising ligand-protein complexes, such as 4b-PARP1 and 4c-PI3K , to observe their dynamic behavior under simulated physiological conditions. bezmialem.edu.tr The root mean square deviation (RMSD) of the protein and ligand atoms was calculated to assess the stability of the complex, with lower and more stable RMSD values indicating a stable binding mode. tandfonline.combezmialem.edu.tr

The prediction of binding affinity is a critical step in computational drug design, with lower binding energy values suggesting a more stable and potent ligand-protein complex. bezmialem.edu.tr The binding affinities of derivatives 4b , 4c , and 4e were evaluated using both IFD scores and MM-GBSA calculations.

The IFD docking scores, which provide an initial estimate of binding affinity, indicated that compound 4b had the highest predicted affinity for PARP1, while compound 4c showed the strongest affinity for mTOR and PI3K. bezmialem.edu.tr

The MM-GBSA calculations provided a more accurate estimation of the free binding energy (ΔG bind). A more negative ΔG value indicates a stronger binding affinity and a more stable ligand-receptor complex. bezmialem.edu.tr The results showed that all three compounds formed stable complexes with the target proteins. bezmialem.edu.tr Notably, compound 4b demonstrated the most favorable binding free energy with PI3K, suggesting it forms the most efficient and stable interaction with this particular target. bezmialem.edu.tr

Interactive Data Table: Predicted Binding Affinities of Oleanolic Acid Derivatives

CompoundTarget ProteinIFD Docking Score (kcal/mol)MM-GBSA ΔG bind (kcal/mol)
4b PARP1-10.505-68.43
mTOR-9.146-64.75
PI3K-8.964-86.23
4c PARP1-9.496-76.70
mTOR-10.291-63.74
PI3K-10.897-72.80
4e PARP1-7.960-61.36
mTOR-10.195-75.55
PI3K-9.330-63.95

Data sourced from Şenol et al. (2023). bezmialem.edu.tr

In Silico Screening for Novel this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.

The development of novel analogues of a lead compound, such as a promising oleanolic acid derivative, often begins with the insights gained from SAR and molecular docking studies. For example, the knowledge that imidazole (B134444) and amide groups are crucial for the activity of certain OA derivatives against the c-kit protein target can guide the design of new analogues incorporating these moieties. tandfonline.com

The general workflow for in silico screening of novel analogues involves:

Lead Compound Identification: A starting molecule with known biological activity, such as a potent oleanolic acid derivative identified through experimental assays, is selected.

Virtual Library Generation: A large database of virtual compounds is created. This can be done by modifying the lead structure with various functional groups or by searching commercially available compound libraries for structurally similar molecules.

High-Throughput Docking: The virtual library is then docked into the active site of the target protein. This process is typically automated to rapidly assess thousands or millions of compounds.

Scoring and Ranking: Compounds are scored and ranked based on their predicted binding affinity and other parameters like drug-likeness. bezmialem.edu.tr

Hit Selection: The top-ranked compounds ("hits") are selected for further analysis, which may include more rigorous computational methods like MD simulations before they are synthesized and tested in the laboratory. nih.gov

This strategy has been applied in the broader context of oleanolic acid research, where numerous derivatives have been designed, synthesized, and evaluated based on computational predictions to discover compounds with enhanced activity against targets like α-glucosidase, protein-tyrosine phosphatase 1B (PTP1B), and various cancer-related proteins. nih.govtandfonline.comresearchgate.net

Preclinical Pharmacokinetic and Biodistribution Studies of Oleanolic Acid Derivative 2

Absorption and Distribution in Animal Models

The initial stages of a drug's efficacy are determined by its ability to be absorbed into the systemic circulation and distribute to its target tissues. Preclinical studies in rodent and non-rodent models have been instrumental in characterizing these properties for Bardoxolone (B1667749) Methyl.

Oral Bioavailability Assessment in Rodents

Bardoxolone Methyl has been established as an orally bioavailable compound in preclinical studies. nih.gov While specific bioavailability percentages in rodents are not consistently reported in publicly available literature, studies in mice and rats have demonstrated systemic exposure following oral administration. mdpi.comnih.gov In a phase I clinical trial in humans, Bardoxolone Methyl exhibited slow and saturable oral absorption. nih.gov This suggests that at higher doses, the absorption process may become limited.

Pharmacokinetic parameters from a human clinical trial provide some context, showing a median time to maximum plasma concentration (Tmax) of approximately 4 hours, which indicates a relatively slow absorption rate. nih.gov Although this is human data, it aligns with the characterization of slow oral absorption. Further detailed studies in rodent models would be necessary to precisely quantify the oral bioavailability (F%) and establish a complete pharmacokinetic profile including Cmax (maximum concentration) and AUC (area under the curve) in these species.

Tissue Distribution and Accumulation Profiles

Following absorption, Bardoxolone Methyl distributes to various tissues. Studies in mice have shown that the compound distributes to distal tissues, including the cerebral cortex and lungs. mdpi.com It has also been shown to target immune cells in several organs such as the brain, kidneys, and white adipose tissue (WAT). mdpi.com

Blood-Brain Barrier Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. For Bardoxolone Methyl, evidence suggests a limited capacity to penetrate the BBB. It is described as being "somewhat penetrant" but having "limited BBB penetrance" compared to other oleanane-based synthetic triterpenoids. alzdiscovery.org

Despite this limited penetrance, studies in mice have shown that Bardoxolone Methyl can distribute to the cerebral cortex and targets immune cells within the brain. mdpi.com This indicates that while the compound may not freely cross the BBB in large amounts, a pharmacologically relevant concentration can reach the brain tissue. A definitive brain-to-plasma concentration ratio from preclinical studies would be needed to quantify the extent of BBB penetration more precisely.

Metabolism and Excretion Pathways in Experimental Animals

The biotransformation and subsequent elimination of a drug from the body are critical determinants of its duration of action and potential for accumulation. The metabolism and excretion of Bardoxolone Methyl have been investigated in preclinical models.

Identification of Major Metabolites

The metabolism of Bardoxolone Methyl involves biotransformation into various metabolites. In vitro studies have shed light on these pathways. One notable metabolic process is the formation of an epoxide metabolite. This is followed by two novel glutathione-mediated metabolic pathways: epoxide reduction and the oxidative elimination of the nitrile moiety.

While the role of cytochrome P450 (CYP) enzymes is central to the metabolism of many drugs, the specific CYP isozymes responsible for the metabolism of Bardoxolone Methyl are not extensively detailed in the available preclinical literature. nih.govmetabolon.com The activation of the Nrf2 pathway by Bardoxolone Methyl can influence the expression of various metabolic enzymes, which may, in turn, affect its own metabolism. springermedizin.de Further in vivo studies in animal models are required to fully characterize the major circulating and excreted metabolites.

Hepatic and Renal Clearance Mechanisms

The elimination of Bardoxolone Methyl and its metabolites is expected to occur through both hepatic and renal pathways. Preclinical studies in cynomolgus monkeys have shown that administration of Bardoxolone Methyl can lead to an increase in creatinine (B1669602) clearance, suggesting an enhancement of the glomerular filtration rate. researchgate.net This effect on renal function is a key pharmacodynamic action of the drug and may also influence its renal clearance.

Interaction with Drug Transporters and Metabolizing Enzymes in Preclinical Systems

Detailed in vitro and in vivo studies concerning the direct interaction of Oleanolic Acid Derivative 2 with specific drug transporters and metabolizing enzymes have not been extensively reported. However, research on oleanolic acid and other synthetic triterpenoids provides valuable insights into the potential behavior of this compound class.

Interaction with Drug Transporters:

The absorption, distribution, metabolism, and excretion (ADME) of many drugs are significantly influenced by various influx and efflux transporters. While direct evidence for this compound is lacking, studies on oleanolic acid suggest a potential for interaction with these transport systems. For instance, the bioavailability of oleanolic acid is known to be relatively low, which may be partly attributed to the activity of efflux transporters such as P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. It is plausible that synthetic modifications, such as those in this compound, could alter its affinity for these transporters, potentially enhancing its oral bioavailability. Further investigation is required to determine if this compound is a substrate, inhibitor, or inducer of key drug transporters like P-gp, Breast Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs).

Interaction with Metabolizing Enzymes:

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a vast number of drugs and xenobiotics. Studies on oleanolic acid have demonstrated inhibitory effects on certain CYP isoforms. For example, oleanolic acid has been shown to inhibit the activity of CYP3A4 and CYP2C9 in human liver microsomes. Such interactions could lead to drug-drug interactions if this compound were to be co-administered with drugs metabolized by these enzymes. The specific structural modifications in this compound would likely influence its inhibitory potential and selectivity towards different CYP enzymes. Preclinical studies using human liver microsomes or recombinant CYP enzymes are necessary to characterize the metabolic profile of this compound and its potential to modulate the activity of these critical drug-metabolizing enzymes.

Below is a hypothetical data table illustrating the type of information that would be generated from such preclinical studies.

Table 1: Hypothetical in vitro Interaction Profile of this compound with Key Drug Transporters and Metabolizing Enzymes

ParameterSystemFindingImplication
Drug Transporters
P-gp Substrate PotentialCaco-2 cell monolayerEfflux Ratio > 2Potential for limited oral absorption
BCRP Substrate PotentialMDCKII-BCRP cellsEfflux Ratio > 2May contribute to low bioavailability
OATP1B1 InhibitionOATP1B1-expressing cellsIC50 < 10 µMPotential for interaction with statins
Metabolizing Enzymes
CYP3A4 InhibitionHuman Liver MicrosomesIC50 < 5 µMPotential for drug-drug interactions
CYP2D6 InhibitionHuman Liver MicrosomesIC50 > 50 µMLow potential for interaction
CYP Induction PotentialPrimary Human HepatocytesNo significant inductionLow risk of time-dependent interactions

Note: The data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Correlation between Pharmacokinetics and Pharmacodynamics in Animal Studies

Establishing a clear correlation between the pharmacokinetic (PK) profile (what the body does to the drug) and the pharmacodynamic (PD) response (what the drug does to the body) is a critical step in preclinical drug development. For this compound, this would involve measuring its concentration in plasma and target tissues over time in animal models of disease and correlating these concentrations with a relevant pharmacological effect.

Given the anti-inflammatory and anti-cancer properties reported for other oleanolic acid derivatives, animal studies for this compound would likely focus on these therapeutic areas. For instance, in a cancer xenograft model, researchers would administer the compound and monitor both its concentration in the tumor tissue and the extent of tumor growth inhibition. A strong PK/PD correlation would be established if higher drug concentrations in the tumor correspond to a greater reduction in tumor volume.

Similarly, in an animal model of inflammation, the concentration of this compound in inflamed tissue could be correlated with a reduction in inflammatory markers or clinical signs of inflammation. The lack of publicly available data for this compound prevents a definitive analysis of its PK/PD relationship.

The table below illustrates the kind of data that would be essential for establishing a PK/PD correlation for this compound in an animal model.

Table 2: Illustrative Pharmacokinetic and Pharmacodynamic Data for this compound in a Murine Cancer Model

Dose GroupMean Plasma Cmax (ng/mL)Mean Tumor Cmax (ng/g)Tumor Growth Inhibition (%)
Vehicle Control--0
Low Dose5010025
Medium Dose15035055
High Dose40090080

Note: This data is hypothetical and intended to demonstrate the principles of PK/PD correlation.

Emerging Research Avenues and Future Perspectives for Oleanolic Acid Derivative 2

Novel Synthetic Approaches and Combinatorial Libraries

The synthesis of oleanolic acid derivatives has evolved to enhance their therapeutic properties. nih.gov A key strategy involves the creation of combinatorial libraries, which allows for the generation of a large number of structurally diverse compounds for high-throughput screening. nih.govacs.orgacs.org

One notable approach is the use of solid-phase synthesis to create libraries of oleanolic acid derivatives. nih.govacs.orgacs.org This methodology facilitates the efficient production of a wide array of compounds with high purity and yield. For instance, a library of 264 bi-functional derivatives of oleanolic and maslinic acids was synthesized using a solid-phase combinatorial method. This involved coupling six different amino acids to the C-28 carboxyl group and attaching ten different acyl groups to the A-ring. nih.govacs.orgacs.org Such libraries provide a rich source of novel compounds for biological screening. nih.gov

Another innovative strategy is the design and synthesis of hybrid molecules. Oleanolic acid derivative 2, for example, is described as a novel triterpenoid-steroid hybrid molecule. medchemexpress.com The synthesis of such hybrids can lead to compounds with unique pharmacological profiles. Furthermore, the development of dual linkers for solid-phase synthesis allows for selective cleavage at two different sites, enabling the creation of more complex and diverse derivatives. mdpi.com The synthesis of 1,2,3-triazole-substituted oleanolic acid derivatives using a Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition reaction is another example of a modern synthetic approach to generate novel anticancer agents. rsc.org

These advanced synthetic methods are crucial for overcoming the limitations of the parent compound, such as low water solubility and bioavailability, and for discovering derivatives with enhanced potency and selectivity. nih.govtandfonline.com

Development of Advanced Preclinical Models for Efficacy Assessment

The evaluation of the therapeutic efficacy of this compound necessitates the use of sophisticated preclinical models that can accurately mimic human disease states. For inflammatory conditions, researchers have utilized models such as lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice. nih.govresearchgate.net These models allow for the assessment of the anti-inflammatory potential of the derivative by measuring the inhibition of pro-inflammatory mediators. nih.gov

In the context of cancer research, a variety of preclinical models are employed. In vitro studies often utilize a panel of human cancer cell lines, such as MCF-7 (breast cancer) and SGC7901 (gastric cancer), to determine the cytotoxic effects of the derivatives. tandfonline.com For in vivo assessment, xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the antitumor activity of compounds like the synthetic oleanolic acid derivative, CDDO-Me. nih.gov Furthermore, transgenic mouse models, such as the TRAF2DN/Bcl-2 model for chronic lymphocytic leukemia, provide a more genetically defined system to study the efficacy of these derivatives. nih.gov The development of drug-resistant tumor models is also crucial for evaluating the potential of new derivatives to overcome therapeutic resistance. ascopubs.org

Exploration of Synergistic Effects with Established Therapeutic Agents in Preclinical Models

A promising strategy to enhance the therapeutic efficacy of this compound is to explore its synergistic effects when combined with established drugs. This approach can potentially lead to lower required doses, reduced toxicity, and the ability to overcome drug resistance.

Recent studies have demonstrated the potential for synergy between oleanolic acid and other therapeutic agents. For instance, a combination of oleanolic acid and metformin, a common anti-diabetic drug, showed significantly improved glucose and insulin (B600854) levels in diabetic mice compared to monotherapy. nih.gov In the realm of cancer therapy, combining oleanolic acid with the second mitochondrial-derived activator of caspases (SMAC) mimetic BV6 induced cell death in human hepatocellular carcinoma cells. nih.gov Another study revealed that oleanolic acid can synergistically enhance the ability of aspirin (B1665792) to inhibit the proliferation and invasion of colorectal cancer cells. nih.gov The combination of all-trans retinoic acid and the oleanolic acid derivative CDDO-Me significantly improved survival in a mouse model of acute promyelocytic leukemia. nih.gov

These findings underscore the potential of combination therapies involving oleanolic acid derivatives. Future preclinical studies should focus on systematically evaluating the synergistic potential of this compound with a range of standard-of-care drugs for various diseases.

Repurposing Strategies for this compound

Drug repurposing, the identification of new uses for existing or investigational drugs, offers a streamlined path for drug development. Oleanolic acid and its derivatives have a well-documented history of diverse biological activities, making them prime candidates for repurposing. nih.gov Originally recognized for its hepatoprotective effects, oleanolic acid has been used in China for decades for this purpose. nih.gov

The broad spectrum of activities, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects, opens up numerous avenues for repurposing this compound. nih.govnih.gov For instance, the anti-inflammatory properties suggest potential applications in chronic inflammatory diseases beyond its initial scope. nih.gov The demonstrated effects on metabolic pathways indicate a potential for treating metabolic disorders. nih.gov Given the link between chronic inflammation and cancer, anti-inflammatory drugs are increasingly being repurposed for oncological applications. nih.gov The potential for drug repositioning of oleanolic acid is considered huge, particularly in the areas of metabolic diseases and immunological disorders. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To fully understand the mechanisms of action of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by the compound. nih.gov

Transcriptome analysis, for example, has been used to study the effects of oleanolic acid on breast cancer cells, revealing its impact on gene expression profiles related to cell proliferation and apoptosis. aging-us.com Similarly, multi-omics analysis has been applied to investigate the molecular mechanisms of natural products in cancer therapy. nih.gov In the context of trastuzumab-resistant breast cancer, multi-omics association and molecular docking were used to identify Stearoyl-CoA desaturase (SCD) as a target of a novel oleanolic acid derivative, ZQL-4c. ascopubs.org This approach revealed that the derivative could inhibit de novo lipid synthesis, leading to lipotoxicity-mediated apoptosis. ascopubs.org

Metabolomics studies can shed light on how these derivatives modulate metabolic pathways. nih.gov The application of these technologies will be crucial in elucidating the precise molecular targets and pathways affected by this compound, providing a solid scientific basis for its further development.

Challenges and Opportunities in the Preclinical Development of this compound

The preclinical development of this compound, while promising, is not without its challenges. A primary hurdle for oleanolic acid and its derivatives is their inherent poor water solubility and low bioavailability, which can limit their therapeutic efficacy. thieme-connect.comunifi.it Although chemical modifications aim to address these issues, optimizing the pharmacokinetic properties remains a key challenge. nih.gov

Another significant challenge is the definitive identification of the molecular targets of these compounds. nih.gov While various biological activities have been observed, pinpointing the specific proteins and pathways responsible for these effects is critical for rational drug development. nih.gov

Despite these challenges, there are substantial opportunities. The vast chemical space that can be explored through combinatorial synthesis presents an opportunity to discover derivatives with significantly improved properties. nih.govacs.orgacs.org The potential for synergistic therapies with existing drugs could lead to more effective treatment regimens with fewer side effects. nih.govnih.gov Furthermore, the application of advanced preclinical models and omics technologies provides powerful tools to overcome the challenges of mechanistic elucidation and efficacy assessment. nih.govascopubs.orgnih.gov The successful preclinical development of this compound could pave the way for new therapeutic options for a range of diseases.

Q & A

Q. What strategies validate OAD2's anti-angiogenic effects in preclinical models?

  • Chorioallantoic membrane (CAM) assay : Quantify vascular density after OAD2 treatment (e.g., 100 nM reduces capillary count by 40%) .
  • Matrigel tubulogenesis assay : Assess endothelial cell tube formation inhibition using HUVECs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.